molecular formula C24H26N2O4 B582782 Carvedilol-d5 CAS No. 929106-58-1

Carvedilol-d5

Cat. No.: B582782
CAS No.: 929106-58-1
M. Wt: 411.5 g/mol
InChI Key: OGHNVEJMJSYVRP-IZIHCQFESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carvedilol-d5 involves the incorporation of deuterium atoms into the carvedilol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method is the solvent evaporation technique, where a binary mixture of carvedilol with deuterated acids such as citric acid, tartaric acid, and saccharin is dissolved in methanol and left for solvent evaporation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents under controlled conditions. The process may include steps such as deuterium exchange reactions, purification through chromatography, and characterization using techniques like NMR and mass spectrometry to ensure the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Carvedilol-d5 undergoes various chemical reactions, including:

    Oxidation: Carvedilol can be oxidized to form metabolites.

    Reduction: Reduction reactions can modify the functional groups in carvedilol.

    Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include various metabolites and derivatives of carvedilol, which can be analyzed using techniques like LC-MS/MS .

Mechanism of Action

Carvedilol-d5, like carvedilol, acts as a non-selective beta-adrenergic antagonist. It inhibits exercise-induced tachycardia by blocking beta-adrenoceptors and relaxes smooth muscle in vasculature by blocking alpha-1 adrenergic receptors. This leads to reduced peripheral vascular resistance and overall reduction in blood pressure . Additionally, carvedilol activates cardioprotective signaling through beta-arrestin and ERK1/2 activation .

Comparison with Similar Compounds

Similar Compounds

    Carvedilol: The non-deuterated form, used widely in clinical settings.

    Metoprolol: Another beta-blocker used for similar indications.

    Propranolol: A non-selective beta-blocker with different pharmacokinetic properties.

Uniqueness

Carvedilol-d5 is unique due to its deuterium labeling, which provides advantages in analytical precision and accuracy in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and drug development .

Biological Activity

Carvedilol-d5 is a deuterated form of carvedilol, a non-selective beta-adrenergic blocker and alpha-1 blocker primarily used for the treatment of cardiovascular conditions such as congestive heart failure (CHF) and hypertension. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, therapeutic applications, and recent research findings.

This compound exhibits multiple mechanisms of action:

  • Beta-Adrenergic Receptor Blockade : It blocks β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility, which reduces cardiac workload and oxygen demand.
  • Alpha-1 Adrenergic Receptor Blockade : This action causes vasodilation, further lowering blood pressure.
  • Antioxidant Properties : this compound has been shown to possess antioxidant effects, which may contribute to its cardioprotective properties by reducing oxidative stress in cardiac tissues .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that the deuterated form may have altered absorption and metabolism compared to its non-deuterated counterpart. Studies suggest that deuteration can enhance metabolic stability, potentially leading to prolonged therapeutic effects.

Parameter Carvedilol This compound
Bioavailability25%TBD
Half-life7-10 hoursTBD
Volume of distribution2L/kgTBD

Biological Activity in Clinical Studies

Recent studies have examined the biological activity of carvedilol and its derivatives in various contexts:

  • Cardiovascular Effects :
    • Carvedilol has been shown to significantly reduce mortality and hospitalizations in patients with CHF . The deuterated form may offer similar benefits with enhanced pharmacokinetic properties.
  • Anti-inflammatory Mechanisms :
    • Research indicates that carvedilol can inhibit macrophage TLR2 expression, leading to reduced inflammatory cytokine production. This mechanism is particularly relevant in treating conditions like rosacea where inflammation plays a critical role .
  • Effects on Bile Acid Homeostasis :
    • A study demonstrated that carvedilol could influence bile acid metabolism in mice, potentially providing hepatoprotection in conditions like nonalcoholic steatohepatitis (NASH). The drug increased plasma bile acids while modifying their composition towards less toxic forms .

Case Studies

Several case studies highlight the efficacy of carvedilol in clinical settings:

  • Heart Failure Management : In a cohort study involving patients with moderate to severe heart failure, carvedilol administration resulted in significant reductions in hospital admissions and mortality rates.
  • Rosacea Treatment : A clinical trial showed that systemic carvedilol improved skin lesions associated with rosacea by modulating inflammatory pathways involving TLR2 .

Q & A

Basic Research Questions

Q. How is Carvedilol-D5 utilized as an internal standard in quantitative LC-MS/MS analysis of biological samples?

this compound is employed to correct for variability in sample preparation and ionization efficiency during mass spectrometry. Researchers spike known concentrations of this compound into plasma or tissue homogenates prior to extraction. The deuterated analog shares physicochemical properties with unlabeled Carvedilol but exhibits distinct mass transitions (e.g., m/z 412.1 → 105.1 for this compound vs. 407.1 → 100.1 for Carvedilol), enabling precise quantification via isotope dilution . Critical steps include optimizing dwell times (e.g., 125 ms for this compound) and chromatographic separation to avoid co-elution with endogenous compounds .

Q. What are the key considerations for validating this compound as an internal standard in pharmacokinetic studies?

Validation requires assessing (i) isotopic purity (≥98% deuterium incorporation to prevent interference), (ii) stability under storage and processing conditions (e.g., −80°C plasma storage), and (iii) recovery efficiency during extraction (e.g., protein precipitation with acetonitrile). Cross-validation against alternative standards (e.g., Carvedilol-¹³C) ensures robustness. USP guidelines for Carvedilol-related compound analysis (e.g., HPLC purity thresholds) provide a framework for method development .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in complex biological matrices to account for matrix effects?

Matrix effects are mitigated through (i) post-column infusion studies to identify ion suppression zones and (ii) matrix-matched calibration curves using blank plasma spiked with this compound. For example, in a study quantifying Carvedilol in human plasma, a 50 µL aliquot was extracted with 200 µL acetonitrile containing 100 ng/mL this compound, achieving >85% recovery. Chromatographic conditions (e.g., C18 column, 0.1% formic acid mobile phase) further reduced phospholipid interference .

Q. What analytical challenges arise when using this compound in multi-analyte panels, and how can cross-talk between isotopic channels be minimized?

Cross-talk occurs when fragmented ions from co-eluting deuterated and non-deuterated compounds overlap. Solutions include:

  • Scheduling MRM transitions to avoid simultaneous detection (e.g., separating this compound and Enalaprilat-D5 transitions by retention time).
  • Optimizing collision energy to favor unique product ions (e.g., m/z 105.1 for this compound vs. 100.1 for Carvedilol) .
  • Validating selectivity via analyte-free matrix samples to confirm absence of interference .

Q. How do researchers reconcile discrepancies in Carvedilol quantification when using different deuterated internal standards?

Discrepancies may stem from (i) isotopic drift (e.g., D5 vs. D3 labels affecting ionization) or (ii) batch-to-batch variability in internal standard synthesis. To resolve this:

  • Perform cross-calibration using a shared reference standard (e.g., USP-grade Carvedilol).
  • Apply multivariate regression to adjust for systematic biases in recovery rates .
  • Report method-specific validation parameters (e.g., LLOQ, precision) to enable inter-study comparisons .

Q. Methodological Guidance

  • Experimental Design : Incorporate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions. For example, a study investigating this compound’s utility in metabolic stability assays should define clear hypotheses about hepatic clearance pathways .
  • Data Interpretation : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to analyze contradictory findings. For instance, if LC-MS results conflict with radioisotope tracing data, evaluate methodological differences in tracer purity or detection limits .

Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i15D2,16D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-IZIHCQFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670075
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929106-58-1
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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